![molecular formula C24H20O5 B2691103 3-(2-Methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]chromen-4-one CAS No. 610751-59-2](/img/structure/B2691103.png)
3-(2-Methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]chromen-4-one
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Description
The compound “3-(2-Methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]chromen-4-one” belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C4 carbon atom (1-benzopyran-2-one).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromen-4-one core, with methoxyphenyl groups attached at the 3 and 7 positions . The methoxy groups could potentially influence the compound’s reactivity and biological activity.Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Tectorigenin monohydrate , an isoflavone from Belamcanda chinensis, structurally similar to the compound , has been identified for its antimicrobiotic and anti-inflammatory effects. The structure facilitates inter- and intramolecular hydrogen bonding, indicative of its potential biological activity (Liu, Ma, Gao, & Wu, 2008).
Catalytic Properties in Organic Synthesis
The synthesis of novel polystyrene-supported catalysts and their application in Michael addition for synthesizing Warfarin and its analogues underscore the versatility of chromen-4-one derivatives in organic synthesis. These catalysts enable high conversion yields, showcasing the chemical's utility in facilitating environmentally friendly reactions (Alonzi et al., 2014).
Phototransformation Studies
Phototransformation of 3-alkoxychromenones has been explored, highlighting regioselective photocyclisation and dealkoxylation processes. This study provides insights into the behavior of chromen-4-one derivatives under UV light, revealing potential for creating compounds with unique tetracyclic scaffolds and exploring directive influences in free radical aromatic substitutions (Khanna, Dalal, Kumar, & Kamboj, 2015).
Synthesis and Antibacterial Activity
Novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives have been synthesized, showing significant antibacterial and antifungal activity. This research underscores the potential of chromen-4-one derivatives in developing new antimicrobial agents, supported by docking studies to predict interaction with target proteins (Mandala et al., 2013).
Organic Synthesis and Medicinal Chemistry
The synthesis of (±)-4-Prenylpterocarpin through coupling reactions involving chromene derivatives highlights their utility in organic synthesis, particularly in creating compounds with potential medicinal properties (Coelho, Vasconcellos, Simas, Rabi, & Costa, 1992).
Antibacterial Effects of New Derivatives
Research on synthesized derivatives of 4-hydroxy-chromen-2-one reveals high levels of antibacterial activity, emphasizing the role of structural modifications in enhancing microbial inhibition. This study further validates the significance of chromen-4-one derivatives in the development of new antibacterial agents (Behrami & Dobroshi, 2019).
properties
IUPAC Name |
3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-26-17-7-5-6-16(12-17)14-28-18-10-11-20-23(13-18)29-15-21(24(20)25)19-8-3-4-9-22(19)27-2/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDJKVWBPWQRCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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